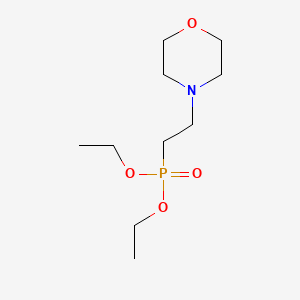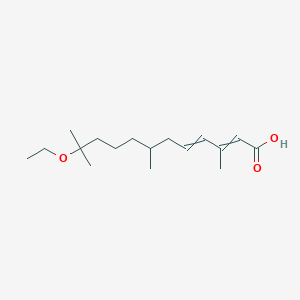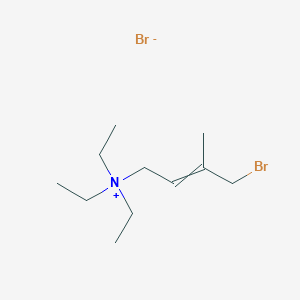
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a bromine atom attached to a butenyl group, which is further substituted with triethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced species.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield the corresponding iodide compound, while oxidation with potassium permanganate can produce a variety of oxidized products.
Scientific Research Applications
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism by which 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide exerts its effects involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-3-methylbenzoic acid
- 3,5-Dibromo-4-methylaniline
Comparison
Compared to these similar compounds, 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
Properties
CAS No. |
36690-25-2 |
|---|---|
Molecular Formula |
C11H23Br2N |
Molecular Weight |
329.11 g/mol |
IUPAC Name |
(4-bromo-3-methylbut-2-enyl)-triethylazanium;bromide |
InChI |
InChI=1S/C11H23BrN.BrH/c1-5-13(6-2,7-3)9-8-11(4)10-12;/h8H,5-7,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VZTCTBQNKJEIOW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC=C(C)CBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





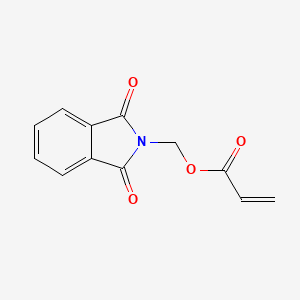


![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)


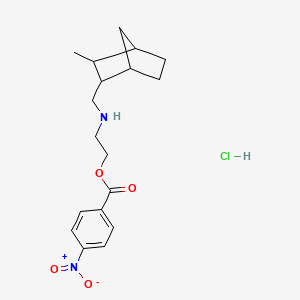
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)

